

Spectroscopic Profile of Cyclohexene: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclohexene	
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This guide provides a comprehensive overview of the spectroscopic data for **cyclohexene**, a fundamental cycloalkene in organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the relationships between these techniques and the derived structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **cyclohexene**, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **cyclohexene** shows three main groups of signals due to the molecule's symmetry.[1] The vinylic protons are the most deshielded, followed by the allylic protons, and finally the homoallylic protons.



Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Integration
Vinylic (=C-H)	~5.66	Multiplet	2H
Allylic (-CH2-CH=)	~1.99	Multiplet	4H
Homoallylic (-CH ₂ -CH ₂	~1.61	Multiplet	4H

Table 1: ¹H NMR data for **cyclohexene**. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data sourced from various spectral databases.[2]

¹³C NMR Spectroscopic Data

Due to the symmetry of the **cyclohexene** molecule, the ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments.[3]

Carbon Type	Chemical Shift (δ) in ppm
Vinylic (C=C)	~127.2
Allylic (-CH ₂ -CH=)	~25.2
Homoallylic (-CH ₂ -CH ₂ -CH=)	~22.8

Table 2: ¹³C NMR data for **cyclohexene**. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cyclohexene** is characterized by the presence of C=C and C-H bonds of both sp² and sp³ hybridized carbons.[4]



Vibrational Mode	Frequency (cm ⁻¹)	Intensity
=C-H stretch	~3025	Medium
C-H stretch (sp³)	~2925, 2860, 2835	Strong
C=C stretch	~1650	Medium
CH ₂ bend	~1440	Medium
=C-H bend (out-of-plane)	~725	Strong

Table 3: Characteristic IR absorption bands for cyclohexene.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **cyclohexene** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
82	44	[C ₆ H ₁₀] ⁺ (Molecular Ion)
81	11	[C ₆ H ₉] ⁺
67	100	[C₅H₁]+ (Base Peak)
54	72	[C ₄ H ₆] ⁺
41	32	[C₃H₅] ⁺
39	26	[C₃H₃] ⁺

Table 4: Major fragmentation peaks in the electron ionization mass spectrum of **cyclohexene**. [5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.



NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- A sample of **cyclohexene** (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[4]
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube. The solution should be free of any particulate matter to ensure optimal spectral resolution.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[6]
- For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy



Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid cyclohexene is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7]
- Alternatively, for transmission IR, a thin film of the liquid is prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]
- A background spectrum of the clean ATR crystal or empty salt plates is recorded first.
- The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the transmittance or absorbance spectrum.
- The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- For a volatile liquid like cyclohexene, the sample is often introduced via Gas
 Chromatography (GC-MS) for separation and purification prior to mass analysis.[10][11]
- Alternatively, direct injection into the ion source can be used.[12]
- Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][13]

Instrumentation and Data Acquisition:



- The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of each ion.
- The mass spectrum is recorded, typically over a mass range of m/z 10 to 200.

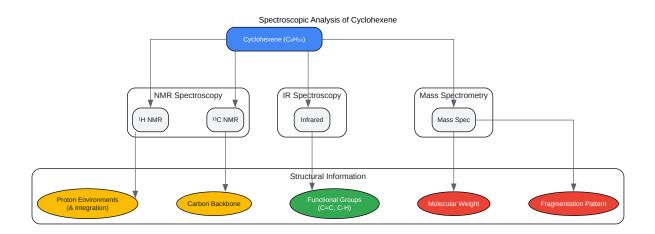
Data Processing:

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **cyclohexene**, as well as a generalized workflow for spectroscopic analysis.





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Spectroscopic analysis of cyclohexene.



General Spectroscopic Experimental Workflow Sample Acquisition (Cyclohexene) Sample Preparation (e.g., Dissolution in CDCl₃) **Data Acquisition** (NMR, IR, or MS) **Data Processing** (e.g., Fourier Transform, Baseline Correction) Spectral Analysis & Interpretation

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Reporting of Results

A general workflow for spectroscopic experiments.

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